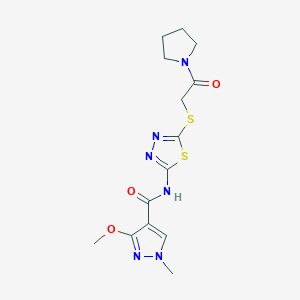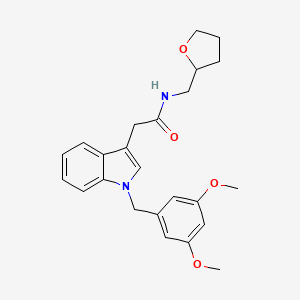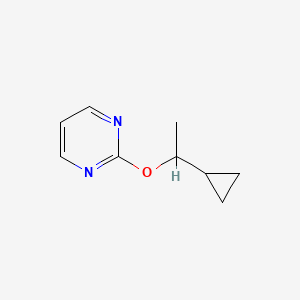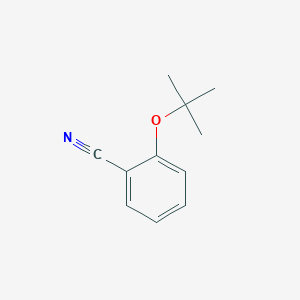
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate” is a chemical compound with the IUPAC name methyl [(tert-butoxycarbonyl)(methyl)amino]acetate . It has a molecular weight of 203.24 . The compound is typically stored in a refrigerator and is available in a colorless to yellow liquid form .
Synthesis Analysis
The synthesis of this compound involves the use of 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is stirred for 6 hours at 0° C, then quenched with water and extracted with dichloromethane . The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure . The residue is then purified by silica gel column chromatography to yield the desired compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3 . This indicates the presence of nine carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Catalysis
Methyl 2-(bis(tert-butoxycarbonyl)amino)acetate has applications in the synthesis of complex molecules. Imamoto et al. (2012) explored its use in the preparation of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
Analytical Chemistry
In analytical chemistry, S. Ehrlich-Rogozinski (1974) demonstrated the use of the tert-butyloxycarbonyl group, a component of methyl 2-(bis(tert-butoxycarbonyl)amino)acetate, in the quantitative cleavage from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Polymer Science
In the field of polymer science, Gao et al. (2003) utilized the compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of materials with unique properties (Gao et al., 2003).
Peptide Synthesis
Janez Baš et al. (2001) discussed its role in the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, highlighting its importance in peptide synthesis (Baš et al., 2001).
Ring-Opening Metathesis Polymerization
Sutthira Sutthasupa et al. (2007) explored its application in ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers (Sutthasupa et al., 2007).
Synthesis of Enantiopure Non-Natural Alpha-Amino Acids
V. Constantinou-Kokotou et al. (2001) used it in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its utility in producing diverse amino acids (Constantinou-Kokotou et al., 2001).
Structural Characterization
K. Ejsmont et al. (2007) employed the compound in the structural characterization of peptides, showcasing its role in understanding peptide structures (Ejsmont et al., 2007).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines . The Boc group can be removed under mildly acidic conditions , which might play a role in the compound’s interaction with its targets.
Biochemical Pathways
The compound’s role in biochemical pathways might be related to its potential ability to release protected amines under certain conditions .
properties
IUPAC Name |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(16)14(8-9(15)18-7)11(17)20-13(4,5)6/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGTNCZWQLGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)





![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2706414.png)

![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)
